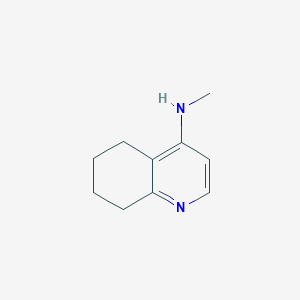

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Description

Propriétés

IUPAC Name |

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFXOHUERSGRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCCCC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Hydrogenation of Quinoline Derivatives

The initial step involves the selective reduction of quinoline or substituted quinoline compounds to produce 5,6,7,8-tetrahydroquinoline derivatives. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts under hydrogen gas atmosphere.

- Reaction conditions : Moderate temperature (room temperature to 50°C), hydrogen pressure (1–5 atm), and solvent systems such as ethanol or methanol.

- Outcome : The aromatic quinoline ring is partially hydrogenated to the tetrahydroquinoline structure, preserving the amine functionality at the 4-position.

N-methylation of Tetrahydroquinolin-4-amine

Following hydrogenation, the amine group undergoes methylation to form the N-methyl derivative.

- Common reagents : Methyl iodide (CH3I) or dimethyl sulfate as methylating agents.

- Base catalysts : Potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate nucleophilic substitution.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Reaction conditions : Room temperature to mild heating (up to 60°C), reaction time from several hours to overnight.

Industrial Scale Production Methods

Industrial synthesis emphasizes scalability, yield optimization, and purity control. Large-scale catalytic hydrogenation reactors are used, often with continuous flow systems to enhance efficiency.

- Hydrogenation : Employs robust Pd/C catalysts with recycling capability.

- Methylation : Conducted in batch reactors with controlled addition of methylating agents and bases to minimize side reactions.

- Purification : Crystallization and chromatographic techniques are optimized to meet pharmaceutical-grade standards.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H2, EtOH, 1–5 atm, RT–50°C | 5,6,7,8-tetrahydroquinolin-4-amine | Partial reduction of quinoline ring |

| N-Methylation | Methyl iodide, K2CO3, DMF, RT–60°C | N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | Alkylation of amine nitrogen |

| Oxidation (side reaction) | KMnO4, CrO3 (not desired) | Quinoline derivatives | Avoided during synthesis |

| Substitution (derivatization) | Alkyl halides, acyl chlorides | Substituted tetrahydroquinolines | Used for derivative synthesis |

Research Findings and Improvements

Recent research has focused on improving the yield, stereoselectivity, and scalability of the synthesis. Key findings include:

- Enhanced diastereoselectivity in the hydrogenation step by optimizing catalyst choice and reaction parameters.

- Robust purification by crystallization techniques, enabling >95% purity suitable for pharmaceutical applications.

- Process-focused synthetic routes that reduce the number of steps and improve overall yield, as demonstrated in scale-up studies for related analogs used in CXCR4 antagonist development.

For example, an improved preparative method of (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine was reported with elevated overall yield and enhanced diastereoselectivity, facilitating multigram production for drug development purposes.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Catalytic Hydrogenation | Pd/C, H2 | RT–50°C, 1–5 atm, EtOH | 80–90 | Partial reduction of quinoline |

| 2 | N-methylation | Methyl iodide, K2CO3 | RT–60°C, DMF | 85–95 | Alkylation of amine nitrogen |

| Industrial Scale | Continuous flow hydrogenation + batch methylation | Pd/C, H2; CH3I, base | Optimized for scale | >85 | High purity, pharmaceutical grade |

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroquinoline compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into quinoline derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Produces more saturated amine derivatives | Palladium on carbon (Pd/C) |

| Substitution | Forms various substituted tetrahydroquinoline derivatives | Alkyl halides, Acyl chlorides |

Biological Research

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

Mechanism of Action

The compound has been identified as a potential antagonist of the CXCR4 chemokine receptor. This receptor is implicated in cancer metastasis and HIV infection. By inhibiting CXCR4, this compound may help in developing treatments for both cancer and HIV/AIDS .

Pharmaceutical Applications

Drug Development

This compound is under investigation for its role in developing new pharmaceuticals targeting cancer and other diseases. Its ability to modulate critical biochemical pathways makes it a candidate for further exploration in drug formulation .

Case Studies

- CXCR4 Inhibition : A study demonstrated that derivatives of tetrahydroquinoline compounds could inhibit CXCR4 with IC50 values indicating strong potential for anti-cancer therapies .

- Anticancer Properties : In vitro studies showed significant antiproliferative activity against A2780 ovarian cancer cells with specific structural modifications enhancing efficacy .

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals used in various industrial applications. Its unique properties allow it to be integrated into formulations requiring specific chemical characteristics.

Mécanisme D'action

The mechanism of action of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs

N-ethyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 20146-40-1)

- Structural Difference : Ethyl group replaces the methyl group on the amine.

- Properties: Higher molecular weight (176.26 vs. 162.23 for methyl analog) and altered lipophilicity due to the longer alkyl chain. Limited biological data available .

2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 22345-79-5)

- Structural Difference : Methyl group at position 2 instead of the amine nitrogen.

- Properties: Molecular weight = 162.23; boiling point = 321.1°C; density = 1.095 g/cm³.

5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine (CAS: 122914-50-5)

- Structural Difference: Thiophene ring fused to the quinoline core.

- Properties : Molecular weight = 204.29; predicted density = 1.314 g/cm³. The sulfur atom enhances π-π stacking and may improve metabolic stability .

Functional Analogs

N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine (CAS: 338776-87-7)

- Structural Difference : Quinazoline core with a sulfanyl-benzyl substituent.

- Properties : Molecular weight = 313.45. The sulfanyl group and dimethylamine enhance solubility and receptor affinity, as seen in related kinase inhibitors .

2-Chloro-N-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine

- Synthesis : Yield = 16% via reflux of chloropyrimidine and 4-methoxy-N-methylaniline.

- Properties : Melting point = 138–139°C; Rf = 0.82 (CHCl3–MeOH 20:1). The chloro and methoxy groups confer electrophilic reactivity, useful in covalent inhibitor design .

Anticancer Activity

- Staurosporine Derivatives: Natural analogs like 4′-N-methyl-5′-hydroxystaurosporine (IC50 = 1.0 µM against HCT-116 colon cancer) highlight the importance of methyl and hydroxyl groups on tetrahydroquinoline scaffolds for cytotoxicity .

Receptor Binding

- Alpha-2c Adrenergic Receptor Inhibitors: Analogs like N-[4-(3,4-dimethylpiperazin-1-yl)phenyl]-3-ethyl-2-methyl-5,6,7,8-tetrahydroquinolin-4-amine exhibit Ki = 109.9 nM, emphasizing the role of alkyl and aryl substituents in receptor affinity .

Table 1: Key Properties of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine and Analogs

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Synthetic Yield (%) |

|---|---|---|---|---|---|

| This compound | C10H14N2 | 162.23 | Not reported | Not reported | Not reported |

| N-ethyl-5,6,7,8-tetrahydroquinolin-4-amine | C11H16N2 | 176.26 | Not reported | Not reported | Not reported |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine | C10H14N2 | 162.23 | 321.1 | 1.095 | Not reported |

| 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine | C11H12N2S | 204.29 | 421.1 (predicted) | 1.314 | Not reported |

| 2-Chloro-N-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine | C17H17ClN3O | 324.21 | Not reported | Not reported | 16 |

Activité Biologique

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (often referred to as MTHQ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTHQ belongs to the class of tetrahydroquinoline derivatives, characterized by a saturated bicyclic structure that includes a nitrogen atom. The methyl substitution at the nitrogen position enhances its biological reactivity and solubility. This compound exhibits unique properties due to its specific substitution pattern, which influences its interaction with biological targets.

MTHQ's biological activity is primarily attributed to its ability to induce oxidative stress in cells. It interacts with cellular targets leading to:

- Mitochondrial Membrane Depolarization : MTHQ can disrupt mitochondrial function, a critical factor in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Production : The compound promotes ROS generation, contributing to cellular damage and apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that MTHQ affects various phases of the cell cycle, particularly increasing the G0/G1 phase while decreasing S and G2/M phases .

Biological Activity in Cancer Research

Numerous studies have investigated the antiproliferative effects of MTHQ on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A2780 (Ovarian Cancer) | 0.6 | Induces ROS production and mitochondrial damage |

| HCT-116 (Colorectal) | 20 | Suppresses colony formation and migration |

| HeLa (Cervical Cancer) | >20 | Induces changes in cell cycle phases |

These findings highlight MTHQ's potential as a chemotherapeutic agent by targeting cancer cell proliferation through oxidative stress mechanisms.

Case Studies

- Antiproliferative Activity : In a study involving human cancer cell lines including A2780 and HCT-116, MTHQ demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The most active enantiomer produced marked effects on cell viability by altering mitochondrial function and inducing apoptosis .

- Mechanistic Insights : Further investigations revealed that MTHQ's ability to induce ROS was linked to the activation of caspase pathways, leading to programmed cell death. The compound's structural properties facilitate its interaction with cellular components crucial for survival signaling pathways .

- Stereochemistry Effects : Studies comparing different enantiomers of MTHQ indicated that the (R)-form exhibited superior biological activity compared to its (S)-counterpart. This finding underscores the importance of stereochemistry in the therapeutic efficacy of tetrahydroquinoline derivatives .

Potential Therapeutic Applications

Given its biological properties, MTHQ holds promise for several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for developing novel anticancer therapies.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties due to its antioxidant capabilities.

- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral replication, suggesting broader applications in infectious disease management.

Q & A

Q. What are the recommended synthetic routes for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in laboratory settings?

A reductive amination approach is commonly employed. For example, in a multi-step synthesis, sodium triacetoxyborohydride (STAB) can facilitate the coupling of a tetrahydroquinoline derivative with methylamine under mild conditions in dichloroethane (DCE). Post-reaction purification via column chromatography using gradients of ethyl acetate and hexanes ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine substitution pattern and methyl group integration. X-ray crystallography provides definitive stereochemical and conformational data, particularly for derivatives with chiral centers. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers optimize reaction yields during synthesis?

Key parameters include:

- Temperature control : Reactions are typically conducted at room temperature to avoid side reactions.

- Stoichiometry : Excess methylamine (1.2–1.5 equivalents) ensures complete conversion of the ketone intermediate.

- Purification : Column chromatography with silica gel and optimized solvent ratios (e.g., EtOAc/hexanes) improves yield and purity .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Discrepancies between NMR and X-ray data often arise from dynamic equilibria (e.g., ring puckering in the tetrahydroquinoline system). To address this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Use Density Functional Theory (DFT) calculations to model energetically favorable conformers and compare with experimental data .

Q. What strategies enhance the catalytic activity of transition metal complexes involving this compound?

The amine moiety acts as a ligand, coordinating to metals like Pd, Cu, or Ru. Activity is enhanced by:

- Tuning steric effects : Introducing bulky substituents on the tetrahydroquinoline backbone to stabilize metal-ligand interactions.

- Electronic modulation : Functionalizing the aromatic ring with electron-donating/withdrawing groups to alter metal center electron density. Such complexes show promise in asymmetric catalysis and C–H activation reactions .

Q. How does stereochemistry influence pharmacological activity in antimalarial research?

Enantiomeric purity significantly impacts target binding. For example, (S)-enantiomers of related tetrahydroquinoline derivatives exhibit higher binding affinity to plasmodial enzymes due to complementary chirality in the active site. Stereochemical analysis via chiral HPLC or circular dichroism (CD) is critical for structure-activity relationship (SAR) studies .

Q. What methodologies are used to analyze metabolic stability in preclinical studies?

- In vitro assays : Liver microsome incubations with LC-MS/MS monitoring of parent compound degradation.

- Isotopic labeling : ¹⁴C-labeled derivatives track metabolic pathways and identify reactive intermediates.

- Computational tools : ADMET predictors (e.g., SwissADME) model hepatic clearance and cytochrome P450 interactions .

Methodological Notes

- Contradiction Handling : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) should be resolved by standardizing solvent systems and reporting detailed experimental conditions.

- Data Reproducibility : Always cross-validate synthetic protocols with independent techniques (e.g., IR spectroscopy for functional group confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.